Biochemical Potency: Tak1-IN-2 Demonstrates 4-Fold Higher TAK1 Inhibition than 5Z-7-Oxozeaenol and 75-Fold Higher than NG25
Tak1-IN-2 exhibits an enzymatic IC50 of 2 nM against TAK1 [1]. This represents a 4-fold improvement in potency over the widely used covalent inhibitor 5Z-7-oxozeaenol (IC50 = 8 nM) [2], a 75-fold improvement over the type II inhibitor NG25 (IC50 = 149 nM) , and a 4.75-fold improvement over Takinib (IC50 = 9.5 nM) . This substantial potency advantage enables the use of lower compound concentrations in biochemical assays, reducing the likelihood of off-target effects arising from elevated inhibitor concentrations.
| Evidence Dimension | TAK1 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 2 nM |
| Comparator Or Baseline | 5Z-7-oxozeaenol (8 nM); NG25 (149 nM); Takinib (9.5 nM) |
| Quantified Difference | 4-fold vs 5Z-7-oxozeaenol; 75-fold vs NG25; 4.75-fold vs Takinib |
| Conditions | Biochemical kinase activity assay (specific assay details in primary reference [1]) |
Why This Matters
Lower IC50 translates to a wider experimental concentration window for achieving target engagement without saturating off-target kinases, a critical consideration for mechanistic studies.
- [1] Veerman JJN, et al. ACS Med Chem Lett. 2021;12(4):555-562. doi:10.1021/acsmedchemlett.0c00547 View Source
- [2] 5Z-7-Oxozeaenol. Probe Reports from the NIH Molecular Libraries Program. IC50: 8 nM (TAK1). View Source
